Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- is a complex organic compound with a unique structure that includes a benzene ring substituted with chloro, dichloromethylsulfonyl, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- typically involves multiple steps, starting with the chlorination of benzene to introduce the chloro group. This is followed by the introduction of the nitro group through nitration, and finally, the addition of the dichloromethylsulfonyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron filings in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitro groups can participate in various chemical interactions, including hydrogen bonding and electron transfer, which can modulate the activity of biological molecules. The sulfonyl group can also enhance the compound’s solubility and reactivity, making it a versatile tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar in structure but lacks the nitro and sulfonyl groups.
Benzene, 1,2-dichloro-4-(chloromethyl)-: Contains additional chloro groups, altering its reactivity and applications.
Benzene, 1-chloro-4-(trichloromethyl)-: Features a trichloromethyl group, which significantly changes its chemical properties.
Uniqueness
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- is unique due to the combination of chloro, nitro, and sulfonyl groups, which confer distinct chemical reactivity and potential applications. The presence of these groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
61496-44-4 |
---|---|
Molekularformel |
C7H4Cl3NO4S |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1-chloro-4-(dichloromethylsulfonyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H4Cl3NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H |
InChI-Schlüssel |
ALZIDDBBTJEMPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.